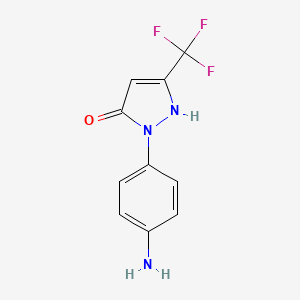
2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core substituted with an aminophenyl group and a trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of 4-aminobenzoyl chloride with trifluoromethylpyrazolone under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazolones .
科学的研究の応用
2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aminophenyl group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
Similar Compounds
- 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- 2-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
- 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Uniqueness
2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the presence of both an aminophenyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and increased lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C10H8F3N3O |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
2-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)8-5-9(17)16(15-8)7-3-1-6(14)2-4-7/h1-5,15H,14H2 |
InChIキー |
OUYZXOKZICETCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N2C(=O)C=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)
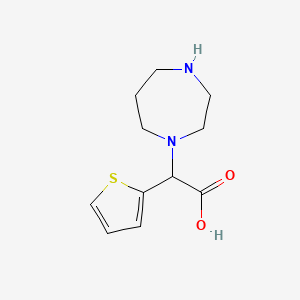
![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)
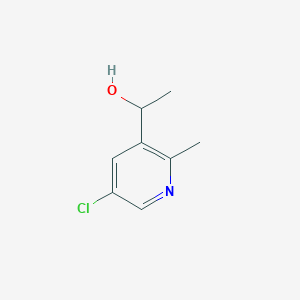
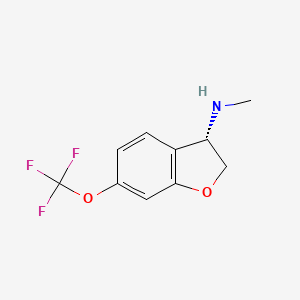
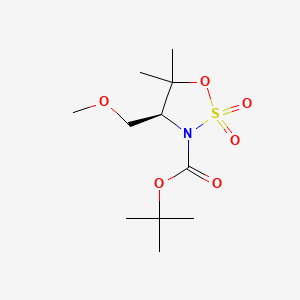

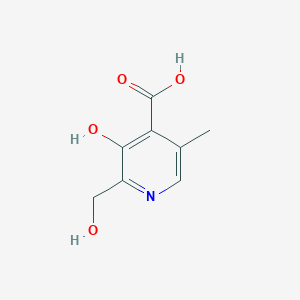
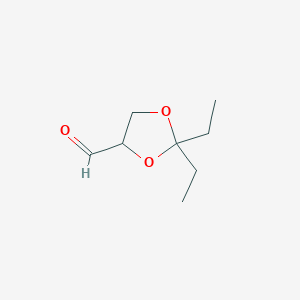
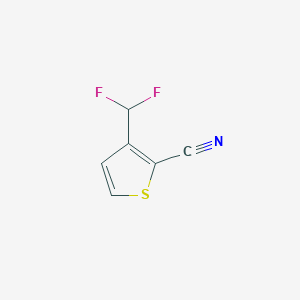
![N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide](/img/structure/B13903113.png)
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13903143.png)
